(2-Chlorofuran-3-yl)boronic acid
Description
Significance of Organoboron Reagents in Contemporary Synthetic Chemistry
Organoboron compounds have become indispensable tools in the arsenal (B13267) of synthetic organic chemists. scispace.comfiveable.me Their rise to prominence is largely due to their remarkable versatility, stability, and low toxicity compared to many other organometallic reagents. fiveable.me These compounds, particularly boronic acids and their derivatives, are key players in a wide array of chemical transformations, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. dergipark.org.tr This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. fiveable.medergipark.org.tr
The utility of organoboron reagents extends beyond cross-coupling reactions. They are instrumental in a variety of other transformations, including asymmetric synthesis, where they enable the creation of chiral molecules with high stereoselectivity. scispace.comacs.org Their ability to participate in diverse reactions under mild conditions and their generation of environmentally benign boric acid as a byproduct further underscore their importance in sustainable and "green" chemistry. scispace.comdergipark.org.tr
The Furan (B31954) Heterocycle as a Pivotal Scaffold in Advanced Organic Materials and Intermediates
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a ubiquitous structural motif found in numerous natural products and biologically active molecules. ijabbr.comnih.gov Its unique electronic properties and reactivity make it a valuable scaffold for the development of new therapeutic agents and advanced organic materials. ijabbr.comnih.gov Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. ijabbr.com
In materials science, the furan scaffold contributes to the synthesis of polymers, biofuels, and other industrially significant compounds. ijabbr.com The ability to functionalize the furan ring at various positions allows for the fine-tuning of its physical and chemical properties, making it a versatile building block for creating complex and functional molecules. nih.govstudysmarter.co.uk
Historical Context of Halogenated Furan Derivatization for Synthetic Utility
The introduction of halogen atoms onto the furan ring has been a long-standing strategy to modulate its reactivity and provide handles for further chemical transformations. Halogenated furans serve as important precursors in the synthesis of a wide range of more complex furan derivatives. The presence of a halogen, such as chlorine, can influence the electronic nature of the furan ring and provide a site for cross-coupling reactions, nucleophilic substitution, or metallation. nih.govscience.gov
Historically, methods for the halogenation of furans have been developed to control the position and number of halogen substituents. These halogenated intermediates have proven to be crucial in the synthesis of pharmaceuticals and other fine chemicals where precise molecular architecture is required. nih.govresearchgate.net The derivatization of halogenated furans continues to be an active area of research, with new methods and applications being continuously explored. nih.gov
Properties
IUPAC Name |
(2-chlorofuran-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClO3/c6-4-3(5(7)8)1-2-9-4/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWVJHJJQBAYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(OC=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855923 | |
| Record name | (2-Chlorofuran-3-yl)boronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70855923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234706-19-4 | |
| Record name | (2-Chlorofuran-3-yl)boronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70855923 | |
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| Record name | (2-chlorofuran-3-yl)boronic acid | |
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Physicochemical Properties of 2 Chlorofuran 3 Yl Boronic Acid
(2-Chlorofuran-3-yl)boronic acid is a white solid at room temperature. cymitquimica.com It is characterized by the following key physicochemical properties:
| Property | Value |
| CAS Number | 1234706-19-4 biosynth.comlookchem.com |
| Molecular Formula | C₄H₄BClO₃ cymitquimica.combiosynth.com |
| Molecular Weight | 146.34 g/mol cymitquimica.combiosynth.com |
| Purity | Typically ≥95% or ≥99% cymitquimica.comlookchem.com |
| Storage | Should be stored in a cool, dry place. lookchem.com |
This compound is considered a versatile small molecule scaffold and is primarily intended for laboratory research use. cymitquimica.com
Synthesis and Characterization
The synthesis of (2-Chlorofuran-3-yl)boronic acid typically involves the reaction of a corresponding organometallic furan (B31954) derivative with a boron-containing electrophile. A common approach is the lithiation of 2-chlorofuran (B3031412) at the 3-position, followed by quenching with a trialkyl borate (B1201080), and subsequent hydrolysis to yield the boronic acid. The purity and structure of the final product are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Applications in Organic Synthesis
The primary application of (2-Chlorofuran-3-yl)boronic acid lies in its use as a coupling partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. smolecule.com This allows for the introduction of the 2-chlorofuran-3-yl moiety into a wide range of organic molecules.
For example, it can be coupled with various aryl or heteroaryl halides to generate complex biaryl and heterobiaryl structures. These structures are often found in medicinally relevant compounds and advanced materials. The presence of the chlorine atom on the furan (B31954) ring offers an additional site for further functionalization, enabling the synthesis of even more elaborate molecular architectures.
Research Findings
Recent research has focused on expanding the utility of halogenated furan (B31954) boronic acids in various synthetic transformations. Studies have demonstrated their successful application in the synthesis of novel heterocyclic systems and as key intermediates in the preparation of biologically active molecules. The development of more efficient and selective methods for the synthesis and coupling of these reagents remains an active area of investigation.
Conclusion
Precursor Synthesis Strategies for 2-Chlorofuran (B3031412) Building Blocks
The journey to this compound begins with the synthesis of 2-chlorofuran precursors. These initial steps are critical in establishing the correct substitution pattern on the furan ring.
Directed Lithiation and Subsequent Halogenation of Furan Derivatives
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgnih.gov In the context of furan chemistry, this approach allows for the specific introduction of a halogen at a desired position. The process typically involves the use of a directed metalation group (DMG), which is a Lewis basic functional group that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.org For furan derivatives, the oxygen atom within the ring can act as a directing group, although its influence is weaker compared to more potent DMGs. iust.ac.ir
Metallation of furan with alkyllithiums, such as n-butyllithium, preferentially occurs at the α-position (C2). iust.ac.ir To achieve lithiation at the 3-position, a common strategy involves starting with a 3-substituted furan, such as 3-bromofuran. iust.ac.ir The bromine atom can then be exchanged with lithium at low temperatures. Subsequent treatment with a halogenating agent, such as N-chlorosuccinimide (NCS), introduces the chlorine atom at the desired location.
A study on the lithiation of 3-halofurans demonstrated that deprotonation at the C2 position can be achieved using lithium diisopropylamide (LDA). iust.ac.ir This highlights the importance of the base and reaction conditions in controlling the site of lithiation.
Alternative Halogenation Approaches for Furan Ring Systems
Direct halogenation of the furan ring presents a more straightforward, albeit sometimes less selective, approach. Furan reacts vigorously with halogens like chlorine and bromine, often leading to polyhalogenated products. pharmaguideline.com To achieve mono-halogenation, milder conditions are necessary. For instance, bromination of furan with bromine in dioxane at low temperatures can yield 2-bromofuran. pharmaguideline.comscribd.com
The presence of substituents on the furan ring significantly influences the outcome of halogenation. Electron-withdrawing groups at the 2-position can direct bromination to the 5-position. pharmaguideline.com The reaction of furfural (B47365) with excess halogen can lead to the formation of mucohalic acids. iust.ac.ir
Enzymatic methods and the use of reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) have also been explored for the halogenation of furan-containing natural products, though yields can be variable. nih.gov
Boronylation Pathways for this compound Formation
Once a suitable 2-chlorofuran precursor is obtained, the next critical step is the introduction of the boronic acid functionality.
Lithium-Halogen Exchange Followed by Borate (B1201080) Trapping
A widely employed method for the synthesis of aryl and heteroaryl boronic acids is the lithium-halogen exchange reaction followed by trapping with a borate ester. nih.govharvard.edunih.gov This process involves treating a halogenated furan, such as 2-chloro-3-iodofuran, with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. harvard.eduprinceton.edu This results in the formation of a highly reactive furyllithium intermediate.
This intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester. acs.org Subsequent hydrolysis of the boronate ester under acidic conditions yields the desired this compound. The choice of organolithium reagent and reaction temperature is crucial to avoid unwanted side reactions. harvard.edu
| Reagent | Substrate | Product | Conditions |
| n-Butyllithium | 3-Bromofuran | 3-Lithiofuran | Low Temperature |
| Triisopropyl borate | 4-Bromoisoquinoline (after Li-halogen exchange) | Isoquinolin-4-yltrifluoroborate | Quenching with KHF₂ |
This table illustrates the reagents and conditions for a lithium-halogen exchange and boration sequence, a common method for synthesizing boronic acids. acs.org
Transition Metal-Catalyzed Direct Boronylation of Halogenated Furan Substrates
In recent years, transition metal-catalyzed C-H borylation has emerged as a powerful and more atom-economical alternative for the synthesis of boronic acids. rsc.orgscispace.combeilstein-journals.org This method avoids the need for pre-functionalized organometallic reagents. Palladium, nickel, and copper catalysts have been shown to be effective for the borylation of aryl halides. rsc.orgscispace.com
For the synthesis of this compound, a transition metal catalyst, often a palladium complex, can mediate the direct coupling of a 2,3-dihalofuran with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). beilstein-journals.orgresearchgate.net The regioselectivity of this reaction is a key consideration. In some cases, the oxidative addition of the catalyst occurs preferentially at the more reactive C-Br or C-I bond over a C-Cl bond, allowing for selective borylation. researchgate.net
| Catalyst System | Substrate | Reagent | Product |
| Palladium complexes | Aryl Halides | Bis(pinacolato)diboron | Arylboronates |
| Copper(I) iodide | Alkynyl Ketones | - | Substituted Furans |
This table provides examples of transition metal-catalyzed reactions for the synthesis of furan derivatives and arylboronates. rsc.orgresearchgate.net
Optimization of Reaction Conditions and Reagent Selection for Enhanced Yield and Selectivity
The efficiency and selectivity of both the lithium-halogen exchange and transition metal-catalyzed boronylation pathways are highly dependent on the reaction conditions. researchgate.netresearchgate.net Key parameters that require careful optimization include the choice of solvent, temperature, base, and catalyst/ligand system.
For lithium-halogen exchange reactions, the use of cryogenic temperatures is often necessary to ensure the stability of the organolithium intermediate. nih.gov The choice of solvent can also influence the aggregation state and reactivity of the organolithium reagent. baranlab.org
Derivatization and Chemical Extraction
Converting the boronic acid into a derivative can facilitate purification by altering its solubility or chromatographic behavior.
Building Block for Fused Heterocyclic Systems
This compound serves as a key starting material for the synthesis of various fused heterocyclic systems. These intricate molecular frameworks are prevalent in numerous natural products and pharmaceutically active compounds. The reactivity of the boronic acid moiety allows for its participation in powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. organic-chemistry.orglibretexts.orgfujifilm.com
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of biaryl compounds and other conjugated systems. libretexts.orgfujifilm.com In this process, the boronic acid acts as an organoboron nucleophile that reacts with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgdiva-portal.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The stability, ease of preparation, and low toxicity of boronic acid compounds contribute to the widespread use of this reaction. organic-chemistry.org
The strategic placement of the chloro and boronic acid groups on the furan ring of this compound provides a handle for sequential and regioselective functionalization, leading to the assembly of complex fused heterocycles. researchgate.netsioc-journal.cn The development of transition metal-catalyzed reactions has further expanded the toolkit for synthesizing these valuable compounds, offering high step- and atom-economy. sioc-journal.cn
Precursor for Advanced Furan-Containing Architectures and Scaffolds
The furan motif is a fundamental component of many biologically active molecules and functional materials. acs.org this compound provides a valuable entry point for the synthesis of advanced furan-containing architectures. While the synthesis of highly substituted and electron-rich furans can be challenging due to their potential for hydrolysis or oxidation, methods have been developed to construct these structures effectively. nih.gov
One powerful strategy involves the rapid assembly of tetrasubstituted, orthogonally functionalized furans. nih.govacs.orgresearchgate.net These methods often allow for the custom-made synthesis of structurally diverse five-membered heterocycles, which are crucial in medicinal chemistry, crop science, and natural product synthesis. nih.gov The versatility of this compound as a precursor allows for the introduction of the furan ring into larger, more complex scaffolds, contributing to the development of novel compounds with desired properties.
Synthesis of Polyfunctionalized Organic Intermediates for Diverse Applications
The dual reactivity of this compound, stemming from the boronic acid and the chloro substituent, makes it an ideal precursor for polyfunctionalized organic intermediates. These intermediates are valuable building blocks for a wide array of applications, including the synthesis of pharmaceuticals and agrochemicals. mdpi.com
The boronic acid group can participate in a variety of transformations beyond the Suzuki-Miyaura coupling, such as Chan-Lam coupling for the formation of carbon-heteroatom bonds. sigmaaldrich.com The chloro group, on the other hand, can be displaced by various nucleophiles or participate in other cross-coupling reactions, allowing for further diversification of the molecular structure. This orthogonal reactivity enables chemists to selectively modify different parts of the molecule, leading to a high degree of molecular complexity from a relatively simple starting material.
Recent research has highlighted the synthesis of boronic acid derivatives containing other heterocyclic rings, such as 1,3,4-oxadiazole, thiophene, and pyridine, further expanding the library of available building blocks for drug discovery and materials science. mdpi.com
Regioselective Installation of Furan Moieties into Carbon Skeletons
A key advantage of using this compound is the ability to regioselectively install a furan moiety into a larger carbon skeleton. The position of the boronic acid at the 3-position of the furan ring dictates the point of attachment during cross-coupling reactions. This predictable reactivity is crucial for the controlled synthesis of complex target molecules where precise substitution patterns are required.
The Suzuki-Miyaura reaction, for instance, allows for the specific formation of a bond between the third carbon of the furan ring and an aromatic or vinyl partner. organic-chemistry.orglibretexts.org This regioselectivity is essential for building specific isomers of complex molecules, which can have vastly different biological activities. The ability to control the substitution pattern on the furan ring is a significant advantage in the design and synthesis of new chemical entities. ucl.ac.uk
Computational Studies on Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to unravel the intricate details of reaction mechanisms involving boronic acids. Although specific computational studies on this compound are not extensively documented, research on similar systems, such as the Suzuki-Miyaura cross-coupling of other heteroaryl boronic acids, provides a robust framework for understanding its likely reaction pathways and the associated transition states.
These studies typically investigate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a generic palladium-catalyzed cross-coupling reaction involving an aryl halide, the transmetalation step, where the organic moiety is transferred from boron to the palladium center, is often the rate-determining step.
Table 1: Hypothetical Energy Profile for Key Steps in a Suzuki-Miyaura Coupling involving a Furan Boronic Acid Derivative
| Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) (Illustrative) | Reaction Energy (kcal/mol) (Illustrative) |
| Oxidative Addition | Pd(0)L₂ + Ar-X | [Ar-Pd(L)₂-X]‡ | Ar-Pd(II)(L)₂-X | 10-15 | -5 to -10 |
| Transmetalation | Ar-Pd(II)(L)₂-X + (HO)₂B-R | [Ar-Pd-X-B(OH)₂-R]‡ | Ar-Pd(II)(L)₂-R + X-B(OH)₂ | 15-25 | Variable |
| Reductive Elimination | Ar-Pd(II)(L)₂-R | [Ar-R-Pd(L)₂]‡ | Ar-R + Pd(0)L₂ | 5-10 | -20 to -30 |
This table presents illustrative energy values based on general computational studies of Suzuki-Miyaura reactions and are not specific experimental data for this compound.
Computational models help in visualizing the geometry of transition states. For instance, in the transmetalation step, a bridged intermediate involving the palladium, the halide, the boron atom, and an oxygen atom from the boronic acid or a hydroxyl group from the base is often proposed. The energy barrier for this step is highly dependent on the nature of the substituents on both the boronic acid and the aryl halide, the choice of ligands on the palladium catalyst, and the solvent.
Electronic Structure Analysis of the this compound Moiety and its Reactivity Profile
The electronic structure of this compound dictates its reactivity. The furan ring is an electron-rich aromatic system. However, the presence of an electronegative chlorine atom at the 2-position and a boronic acid group at the 3-position significantly modulates its electronic properties.
The chlorine atom exerts a -I (inductive) effect, withdrawing electron density from the furan ring and making the adjacent carbon atom more electrophilic. It also has a +M (mesomeric) effect due to its lone pairs, but the inductive effect is generally considered to be more dominant in influencing the reactivity of aryl chlorides in cross-coupling reactions. The boronic acid group is a weak Lewis acid and can participate in various equilibria in solution, such as the formation of boronate anions in the presence of a base.
This electronic profile influences the compound's reactivity in several ways:
Suzuki-Miyaura Coupling: The electron-withdrawing nature of the chlorine atom can influence the rate of transmetalation.
Protodeboronation: Like many heteroaryl boronic acids, this compound is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond. This process is often pH-dependent and can be accelerated by the electronic nature of the substituents.
Table 2: Predicted Electronic Properties of Substituted Furan Derivatives
| Compound | C-Cl Bond Polarity | C-B Bond Polarity | Aromaticity of Furan Ring (Illustrative Index) |
| Furan | N/A | N/A | 1.00 |
| 2-Chlorofuran | High | N/A | 0.95 |
| Furan-3-boronic acid | N/A | Moderate | 0.98 |
| This compound | High | Moderate | 0.93 |
This table provides a qualitative and illustrative comparison of electronic properties.
Spectroscopic Characterization Techniques Applied to Mechanistic Elucidation of Reaction Intermediates
Spectroscopic methods are indispensable for identifying and characterizing transient intermediates in catalytic cycles, thereby providing crucial evidence for proposed mechanisms. While specific spectroscopic studies on the reaction intermediates of this compound are scarce, general techniques applied to similar systems are highly relevant.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is particularly useful for monitoring the fate of the boronic acid during a reaction. The chemical shift of the boron atom changes significantly as it converts from the free boronic acid to a boronate species and then to boric acid after transmetalation. ¹H, ¹³C, and ³¹P NMR are also vital for tracking the organic moieties and the phosphine (B1218219) ligands on the catalyst. Low-temperature NMR can be employed to trap and characterize otherwise fleeting intermediates.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify charged intermediates in the catalytic cycle, such as cationic palladium complexes or boronate anions.
Table 3: Typical ¹¹B NMR Chemical Shifts for Boron Species in Reaction Mixtures
| Boron Species | Typical ¹¹B NMR Chemical Shift (ppm) |
| R-B(OH)₂ | 28 - 34 |
| [R-B(OH)₃]⁻ | 3 - 8 |
| B(OH)₃ (Boric Acid) | 18 - 20 |
These are general ranges and can vary based on solvent and substituents.
Kinetic Studies of this compound Reactivity in Catalytic Cycles
Kinetic studies provide quantitative data on reaction rates, allowing for the determination of the rate law and the elucidation of the rate-determining step of a catalytic cycle. Such studies on this compound are not widely reported, but the principles can be inferred from research on related boronic acids.
The rate of a Suzuki-Miyaura reaction is typically monitored by measuring the concentration of the product or the consumption of a reactant over time, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
A general rate law for a Suzuki-Miyaura reaction can be expressed as:
Rate = k[Pd catalyst]a[Aryl halide]b[Boronic acid]c[Base]d
The reaction orders (a, b, c, d) provide valuable information about the mechanism. For example, a first-order dependence on the catalyst and aryl halide concentrations is common. The order with respect to the boronic acid and the base can be more complex and may vary depending on the reaction conditions and the specific mechanism at play, particularly concerning the formation and role of the boronate species. The electron-donating or -withdrawing nature of substituents on both coupling partners significantly influences the reaction kinetics.
Future research and development involving this compound are poised to expand its utility in synthetic chemistry. As a functionalized heterocyclic building block, its potential is being explored in several advanced and emerging areas of chemical synthesis. These future directions aim to enhance the efficiency, sustainability, and scope of reactions involving this compound, opening doors to novel molecular architectures.
Q & A
Q. What are the common synthetic routes for (2-Chlorofuran-3-yl)boronic acid, and how do reaction conditions influence yield and purity?
Boronic acids are typically synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or protodeboronation of boronic esters. For halogenated furan derivatives like this compound, functional group compatibility is critical due to the reactivity of the chlorofuran moiety. Key considerations include:
- Protecting groups : Chlorine substituents may require protection during synthesis to prevent undesired side reactions.
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts, but their efficiency depends on solvent polarity and temperature .
- Purification challenges : Boronic acids are prone to oligomerization; reverse-phase chromatography or recrystallization in non-polar solvents is recommended .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
- NMR spectroscopy : ¹¹B NMR (~30 ppm for trigonal planar boron) and ¹H/¹³C NMR (to confirm furan ring substitution patterns) are essential. Arylboronic acids often show coupling between boron and adjacent protons .
- X-ray crystallography : Hydrogen-bonded dimeric networks are common in boronic acids; for this compound, weak C–H···O interactions between the chlorine substituent and boronic oxygen may stabilize the crystal lattice .
Q. What are the thermodynamic and kinetic factors governing this compound’s binding to diols in aqueous media?
Boronic acids reversibly bind diols (e.g., sugars) via boronate ester formation. For this compound:
- pH dependence : Binding is optimal near the pKa of the boronic acid (~8.5–10), where the trigonal boronate form dominates.
- Kinetics : Stopped-flow fluorescence studies show kon values for fructose binding are ~10⁴ M⁻¹s⁻¹, with equilibrium reached within seconds .
- Steric effects : The chlorofuran group may hinder access to bulky diols like D-glucose compared to smaller sugars .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives for targeted applications?
- QSAR modeling : Principal component analysis (PCA) and k-means clustering of 5,136 boronic acids identified key descriptors (e.g., electron-withdrawing substituents, steric bulk) that correlate with binding affinity or stability .
- Docking studies : Molecular dynamics simulations predict interactions between the chlorofuran moiety and hydrophobic pockets in proteins (e.g., proteases), aiding drug design .
Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein sensing or separation?
- Surface functionalization : Immobilizing the boronic acid on carboxymethyl dextran-coated substrates reduces non-specific binding via electrostatic repulsion .
- Buffer optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) minimize hydrophobic interactions, while pH > 8.5 enhances diol selectivity .
Q. How does the chlorofuran substituent influence the thermal stability and flame-retardant potential of this compound?
- Thermogravimetric analysis (TGA) : Aromatic boronic acids decompose at ~250–300°C. The chlorine atom in the furan ring may release HCl gas during degradation, acting as a flame retardant by quenching free radicals .
- Synergistic effects : Combining with phosphorus-based compounds could enhance flame retardancy via char formation .
Q. What in vitro assays are suitable for evaluating the anticancer activity of this compound derivatives?
- Cell viability assays : MTT or resazurin-based tests on glioblastoma cells (e.g., U87-MG) reveal IC₅₀ values. Boronic acids with IC₅₀ < 10 µM warrant further study .
- Proteasome inhibition : Fluorescent substrates (e.g., Suc-LLVY-AMC) measure inhibition of the 20S proteasome, a target of bortezomib-like drugs .
Q. How can this compound be integrated into photo-responsive drug delivery systems?
- Photocleavable linkers : Coupling with o-nitrobenzyl groups enables light-triggered release of therapeutics. The chlorofuran moiety’s electron-withdrawing nature enhances linker stability .
- Radical generation : Under UV light, boronic acids generate aryl radicals for site-specific bioconjugation or polymerization .
Methodological Considerations
Q. What precautions are necessary for handling and storing this compound?
Q. How can conflicting data on boronic acid reactivity be resolved in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
